molecular formula C21H22N2O4 B6536315 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1017665-25-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6536315
CAS No.: 1017665-25-6
M. Wt: 366.4 g/mol
InChI Key: HQAGQTVKMFMYSW-UHFFFAOYSA-N
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Description

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopropanecarbonyl-substituted indoline core and a 2-methoxyphenoxyacetamide side chain. The cyclopropane moiety may enhance metabolic stability, while the 2-methoxyphenoxy group is associated with receptor-binding interactions, as seen in adrenoceptor-targeting compounds .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-18-4-2-3-5-19(18)27-13-20(24)22-16-9-8-14-10-11-23(17(14)12-16)21(25)15-6-7-15/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAGQTVKMFMYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure consists of an indole moiety linked to a methoxyphenoxyacetamide, which may contribute to its biological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.4 g/mol
  • IUPAC Name : N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
  • Purity : Typically 95% .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes and Receptors : The indole core may interact with various enzymes and receptors, modulating their activity.
  • Influence on Biochemical Pathways : The acetyl and phenoxyacetamide groups can affect the compound's binding affinity and specificity, leading to modulation of biochemical pathways .

Pharmacological Applications

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, such as:

  • Antimicrobial Activity : Many indole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain indole-based compounds have been studied for their anticancer effects, potentially inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

  • Antifungal Activity : A study on cyclodepsipeptides demonstrated significant antifungal activity against Candida species, suggesting that similar structural motifs in this compound could confer antifungal properties .
  • Antimalarial Activity : Analogous compounds have shown potent anti-malarial activity against Plasmodium falciparum, indicating a potential therapeutic application for malaria treatment .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments on cancer cell lines reveal that compounds structurally related to this compound may exhibit selective toxicity towards cancer cells while sparing normal cells .

Data Table of Related Compounds

Compound NameStructureBiological ActivityReference
Cyclodepsipeptide AStructureAntifungal (IC50 0.11–0.24 μM)
Indole Derivative XStructureAnticancer (IC50 values vary)
Methoxy Phenol YStructureAntimicrobial (varied efficacy)

Comparison with Similar Compounds

Structural Analogues with 2-Methoxyphenoxy Groups

The 2-methoxyphenoxyacetamide moiety is a common pharmacophore in diverse therapeutic agents:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide (Target) Indoline Cyclopropanecarbonyl, 2-methoxyphenoxy Hypothesized receptor modulation N/A
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy Not explicitly stated (yield: 72%)
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole Methoxymethyl, 2-methoxyphenoxyethyl Antiarrhythmic, β1-adrenoceptor affinity
Carvedilol Phosphate Carbazole 2-(2-Methoxyphenoxy)ethylamino β-blocker, antihypertensive

Key Observations :

  • Core Structure Influence : The indoline/indole core in the target compound and ’s analogs may favor lipophilicity and membrane penetration compared to thiadiazole () or carbazole () cores.
  • Substituent Effects : The cyclopropanecarbonyl group in the target compound is unique; analogous compounds use methylthio (5k) or methoxymethyl () groups, which alter electronic and steric properties .

Physicochemical Properties

Comparative melting points and synthetic yields of acetamide derivatives:

Compound ID () Melting Point (°C) Yield (%)
5k 135–136 72
5l 138–140 68
5m 135–136 85
5j 138–140 82

Analysis :

  • The target compound’s melting point and yield are unreported, but analogs with 2-methoxyphenoxy groups (e.g., 5k, 5m) exhibit melting points between 135–140°C, suggesting moderate crystallinity .
  • Higher yields (e.g., 85% for 5m) correlate with benzylthio substituents, indicating favorable reaction kinetics for bulkier groups .

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